molecular formula C21H35N3O2 B5088757 3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one

3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B5088757
M. Wt: 361.5 g/mol
InChI Key: FKGXWAZMYYJCRV-UHFFFAOYSA-N
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Description

3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one is a complex organic compound that features a combination of furan, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine and piperazine rings can be reduced to their respective amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the piperidine ring produces piperidine amines.

Scientific Research Applications

3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer treatment.

    N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Evaluated for anti-tubercular activity.

Uniqueness

3-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to its specific combination of furan, piperidine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c1-3-19-6-7-20(26-19)17-23-11-9-18(10-12-23)5-8-21(25)24-15-13-22(4-2)14-16-24/h6-7,18H,3-5,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGXWAZMYYJCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCC(CC2)CCC(=O)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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